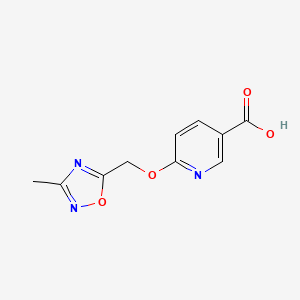

Acide 6-((3-méthyl-1,2,4-oxadiazol-5-yl)méthoxy)nicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and a methoxy group linked to a 1,2,4-oxadiazole ring

Applications De Recherche Scientifique

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its heterocyclic nature and functional groups make it useful in the synthesis of advanced materials with specific properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mécanisme D'action

Target of Action

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property allows them to interact with various biological targets, potentially influencing their function.

Biochemical Pathways

Oxadiazoles have been shown to have a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with oxadiazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

Pyridine ring functionalization: The pyridine ring can be functionalized by various methods, including direct carboxylation or through intermediate steps involving halogenation followed by nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and reactivity.

Pyridine carboxylic acids: Compounds with a pyridine ring and carboxylic acid group, such as nicotinic acid, have comparable chemical behavior.

Uniqueness

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid is unique due to the combination of the oxadiazole ring and the methoxy group on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Activité Biologique

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid is a compound of significant interest due to its unique structural features, which include a pyridine ring, a carboxylic acid functional group, and a 1,2,4-oxadiazole moiety. This combination has been linked to various biological activities, making it a candidate for further pharmacological research and drug development.

The molecular formula of this compound is C10H9N3O3 with a molecular weight of approximately 235.20 g/mol. The presence of the oxadiazole ring enhances its chemical reactivity and biological properties, contributing to its potential therapeutic applications .

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities. Specifically, 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid has shown:

- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it was tested against HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells, showing promising results .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar oxadiazole derivatives have been reported to possess strong antimicrobial properties, suggesting that this compound may share similar characteristics .

Structure-Activity Relationship (SAR)

The biological activity of 6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid can be attributed to its structural components. The oxadiazole moiety is particularly important for enhancing the compound's interaction with biological targets. A comparative analysis of structurally similar compounds reveals that:

| Compound Name | Structure | Unique Features | Antiproliferative Activity (IC50) |

|---|---|---|---|

| 3-Methylpyridine | Pyridine derivative | Lacks oxadiazole | Not specified |

| 5-(4-Chlorophenyl)-1,2,4-Oxadiazole | Contains oxadiazole | Strong antimicrobial activity | Not specified |

| Pyridinecarboxylic Acid Derivatives | Various substitutions on pyridine | Varying activities based on substitutions | Varies |

The combination of the pyridine and oxadiazole structures along with the carboxylic acid functionality enhances the biological activity compared to other similar compounds.

Case Studies

Several studies have focused on the biological effects of similar compounds:

- Antitumor Activity : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 2.76μM against ovarian cancer cells (OVXF 899), indicating high potency and selectivity .

- Neurodegenerative Disorders : Compounds related to the oxadiazole class have been investigated for their potential in treating tauopathies such as Alzheimer's disease. These studies highlight the relevance of oxadiazoles in neuropharmacology .

Propriétés

IUPAC Name |

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIORTJPUKQEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)COC2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.